2,6-dichloro-N-[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide
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Overview
Description
2,6-dichloro-N-[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with chlorine atoms and a thiazole ring substituted with fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyridine and thiazole intermediates. Common synthetic routes include:
Formation of the Pyridine Intermediate: This can be achieved through chlorination of pyridine derivatives under controlled conditions.
Formation of the Thiazole Intermediate: This involves the reaction of 2,6-difluoroaniline with thioamides under acidic conditions to form the thiazole ring.
Coupling Reaction: The final step involves coupling the pyridine and thiazole intermediates using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
2,6-dichloro-N-[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the thiazole ring.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can modify the functional groups on the thiazole ring.
Scientific Research Applications
2,6-dichloro-N-[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Biological Research: It can be used as a probe to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2,6-dichloro-N-[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,6-dichloropyridine: A precursor to various pharmaceuticals and agrochemicals.
2,6-difluorophenylthiazole: Used in the synthesis of various bioactive compounds.
Uniqueness
2,6-dichloro-N-[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide is unique due to its combined structural features, which confer specific chemical and biological properties. Its dual substitution pattern on both the pyridine and thiazole rings makes it a versatile compound for various applications.
Properties
IUPAC Name |
2,6-dichloro-N-[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7Cl2F2N3OS/c16-11-5-4-7(13(17)21-11)14(23)22-15-20-10(6-24-15)12-8(18)2-1-3-9(12)19/h1-6H,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHMZGCDQUBUCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=CSC(=N2)NC(=O)C3=C(N=C(C=C3)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7Cl2F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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